molecular formula C4H3BrN2O2S B12973224 5-Bromopyrazine-2-sulfinic acid

5-Bromopyrazine-2-sulfinic acid

Katalognummer: B12973224
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: VFNWDHPDSWZHHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromopyrazine-2-sulfinic acid is a chemical compound characterized by the presence of a bromine atom and a sulfinic acid group attached to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazine-2-sulfinic acid typically involves the bromination of pyrazine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as dichloromethane. The sulfinic acid group can be introduced through sulfonation reactions using reagents like sulfur dioxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromopyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Bromopyrazine-2-sulfinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromopyrazine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The bromine atom and sulfinic acid group can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H3BrN2O2S

Molekulargewicht

223.05 g/mol

IUPAC-Name

5-bromopyrazine-2-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9)

InChI-Schlüssel

VFNWDHPDSWZHHK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)Br)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.